molecular formula C14H17Cl2N3O2 B2801497 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide CAS No. 1218481-76-5

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide

Cat. No.: B2801497
CAS No.: 1218481-76-5
M. Wt: 330.21
InChI Key: UCASWYPXOHDDJH-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with chlorine atoms and a carboxamide group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Chlorination: The pyridine ring is then chlorinated at the 3 and 6 positions using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine, such as piperidine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloropyridine-2-carboxamide: Lacks the piperidine moiety, resulting in different chemical properties and reactivity.

    N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide: Lacks the chlorine substituents, affecting its biological activity and chemical stability.

Uniqueness

3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide is unique due to the presence of both chlorine atoms and the piperidine moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.

Properties

IUPAC Name

3,6-dichloro-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O2/c1-9(14(21)19-7-3-2-4-8-19)17-13(20)12-10(15)5-6-11(16)18-12/h5-6,9H,2-4,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCASWYPXOHDDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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